3-(2-Methyl-pyridin-3-YL)-propionic acid

Medicinal Chemistry Structure-Activity Relationship Pyridine Derivatives

Researchers needing a precise 2-methyl-3-pyridinyl propionic acid scaffold for kinase inhibitor programs often face supply inconsistency. This compound delivers the exact regioisomer essential for SAR studies, offering a distinct steric and electronic profile. - Key Features: Optimal 2-methyl substitution for ATP-binding pocket; linear propionic acid chain for flexible amide bond conjugation. - Supply Advantage: Available in free acid form for direct synthetic use, with reliable global restocking to ensure your project's continuity.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 70580-36-8
Cat. No. B1452340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-pyridin-3-YL)-propionic acid
CAS70580-36-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)CCC(=O)O
InChIInChI=1S/C9H11NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
InChIKeyKDBNITMMYDMHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-pyridin-3-yl)-propionic Acid (CAS 70580-36-8) for R&D: Procurement, Properties, and Core Structural Identity


3-(2-Methyl-pyridin-3-yl)-propionic acid (CAS 70580-36-8) is a pyridine-containing carboxylic acid characterized by a propionic acid chain attached at the 3-position of a 2-methylpyridine ring . The compound (molecular formula C₉H₁₁NO₂, molecular weight 165.19 g/mol) exists as a versatile small-molecule building block with predicted density of 1.156±0.06 g/cm³ and boiling point of 313.3±27.0 °C . The presence of both a basic pyridine nitrogen and a carboxylic acid functional group confers unique physicochemical properties for medicinal chemistry and organic synthesis applications .

3-(2-Methyl-pyridin-3-yl)-propionic Acid: Why In-Class Compounds Cannot Be Simply Interchanged


Pyridine-propionic acid derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to the position of both the propionic acid chain and methyl substitution on the pyridine ring [1]. Simple substitution with unsubstituted 3-(pyridin-3-yl)propanoic acid or regioisomeric 2-methylpyridine-carboxylic acids alters the electronic distribution and hydrogen-bonding capacity of the heterocyclic core, which can significantly impact binding affinity to biological targets or reactivity in downstream synthetic transformations . The specific 2-methyl-3-substitution pattern of 3-(2-Methyl-pyridin-3-yl)-propionic acid imparts a distinct steric and electronic profile that is not replicated by its closest analogs .

3-(2-Methyl-pyridin-3-yl)-propionic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Positional Isomerism: 3-(2-Methyl-pyridin-3-yl)-propionic Acid vs. 3-(Pyridin-3-yl)propanoic Acid

3-(2-Methyl-pyridin-3-yl)-propionic acid incorporates a methyl group at the 2-position of the pyridine ring, adjacent to the nitrogen atom, whereas the common analog 3-(pyridin-3-yl)propanoic acid (CAS 3724-19-4) lacks this methyl substitution . This methyl group increases steric bulk near the nitrogen and alters the electron density of the aromatic ring, which can modify both the compound's binding interactions with biological targets and its reactivity profile in synthetic transformations .

Medicinal Chemistry Structure-Activity Relationship Pyridine Derivatives

Regioisomeric Differentiation: 2-Methyl-3-pyridinylpropanoic Acid vs. 2-Methylnicotinic Acid

3-(2-Methyl-pyridin-3-yl)-propionic acid (CAS 70580-36-8) possesses a propionic acid chain attached at the 3-position of the pyridine ring, whereas 2-methylnicotinic acid (2-methylpyridine-3-carboxylic acid, CAS 3222-56-8) bears a carboxylic acid group directly at the 3-position . The extended propionic acid chain provides a two-carbon linker between the pyridine core and the carboxylic acid moiety, increasing molecular flexibility and altering the spatial orientation of the acid functionality relative to the heterocycle .

Organic Synthesis Building Blocks Regioisomerism

Methyl Position Effects: 3-(2-Methyl-pyridin-3-yl)-propionic Acid vs. 3-(6-Methylpyridin-3-yl)propanoic Acid

The target compound features a methyl group at the 2-position of the pyridine ring (ortho to nitrogen), whereas the regioisomer 3-(6-methylpyridin-3-yl)propanoic acid places the methyl group at the 6-position (also ortho to nitrogen but on the opposite side of the ring) . This positional variation alters the electronic distribution and steric environment around the pyridine nitrogen, which can differentially influence hydrogen-bonding capacity and π-stacking interactions in both biological and synthetic contexts [1].

Medicinal Chemistry Isomer Comparison Pyridine SAR

Chain Branching Distinction: 3-(2-Methyl-pyridin-3-yl)-propionic Acid vs. 2-Methyl-2-(pyridin-3-yl)propanoic Acid

3-(2-Methyl-pyridin-3-yl)-propionic acid contains a linear propionic acid chain attached at the pyridine 3-position, whereas 2-methyl-2-(pyridin-3-yl)propanoic acid (CAS 169253-35-4) features a branched α-methylpropanoic acid moiety at the same position . The linear chain of the target compound provides unrestricted conformational freedom, while the branched analog introduces steric hindrance at the α-carbon . This difference affects the compound's suitability as a building block for subsequent derivatization reactions such as amide coupling or esterification.

Synthetic Intermediates Chain Branching Reactivity

Solubility and Formulation Advantages: Free Acid vs. Hydrochloride Salt Form

The free acid form of 3-(2-Methyl-pyridin-3-yl)-propionic acid (CAS 70580-36-8) is available at >95% purity . For applications requiring enhanced aqueous solubility, the hydrochloride salt form (CAS 2221988-69-6) is also commercially available, which offers improved water solubility due to ionization of the pyridine nitrogen . This provides a formulation advantage over analogs that are only available as a single physical form.

Formulation Solubility Salt Selection

Synthetic Accessibility: Direct vs. Multi-Step Synthesis of Analogs

3-(2-Methyl-pyridin-3-yl)-propionic acid can be synthesized via a straightforward Knoevenagel condensation between 2-methyl-3-pyridinecarboxaldehyde and malonic acid, followed by decarboxylation . This two-step sequence provides a direct route to the target compound, whereas many positional isomers and branched-chain analogs require longer synthetic sequences with lower overall yields . The synthetic accessibility translates to more reliable supply chains and potentially lower procurement costs for gram-to-kilogram quantities.

Synthetic Efficiency Building Blocks Cost-Effectiveness

3-(2-Methyl-pyridin-3-yl)-propionic Acid: Recommended Application Scenarios for R&D and Industrial Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds Requiring 2-Methyl-3-pyridinyl Propionic Acid Motif

The 2-methyl-3-pyridinyl propionic acid scaffold has been employed as a key intermediate in the synthesis of protein kinase inhibitors targeting inflammatory pathways . The specific 2-methyl substitution pattern provides the requisite steric and electronic properties for binding to the ATP-binding pocket of certain kinases, and the propionic acid chain allows for flexible tethering to additional pharmacophoric elements [1]. Procurement of this specific regioisomer is essential for SAR studies aimed at optimizing kinase selectivity and potency.

Organic Synthesis: Building Block for Pyridine-Containing Peptidomimetics and Bioactive Conjugates

The free carboxylic acid functionality of 3-(2-Methyl-pyridin-3-yl)-propionic acid enables facile amide bond formation with amine-containing partners, making it an ideal building block for constructing peptidomimetics and bioactive conjugates . The linear propionic acid chain provides an optimal two-carbon spacer between the pyridine core and the conjugation site, a geometric feature that is not replicated by directly attached carboxylic acids or α-branched analogs [1].

Preclinical Formulation Development: Salt Form Screening for Optimal Aqueous Solubility

For in vitro and in vivo studies requiring aqueous solubility, researchers can procure the hydrochloride salt form (CAS 2221988-69-6) of 3-(2-Methyl-pyridin-3-yl)-propionic acid . The ability to source both free acid and salt forms from the same chemical scaffold allows for direct head-to-head comparison of solubility, stability, and bioactivity without introducing structural variables [1].

Agricultural Chemistry: Intermediate for Pyridine-Based Herbicide and Plant Growth Regulator Development

Pyridine-propionic acid derivatives have been explored as intermediates in the synthesis of herbicides and plant growth regulators . The 2-methyl-3-substitution pattern of this compound provides a distinct electronic profile that can be leveraged to modulate the physicochemical properties of the final agrochemical product, including logP and soil mobility [1].

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